molecular formula C17H17BrN2O4 B11538317 2-(4-bromo-2-methoxyphenoxy)-N'-[(1E)-1-(4-hydroxyphenyl)ethylidene]acetohydrazide

2-(4-bromo-2-methoxyphenoxy)-N'-[(1E)-1-(4-hydroxyphenyl)ethylidene]acetohydrazide

Cat. No.: B11538317
M. Wt: 393.2 g/mol
InChI Key: XIFGBAIKQMHUEM-YBFXNURJSA-N
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Description

2-(4-bromo-2-methoxyphenoxy)-N’-[(1E)-1-(4-hydroxyphenyl)ethylidene]acetohydrazide is a complex organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a combination of bromine, methoxy, phenoxy, and hydrazide functional groups, which contribute to its diverse reactivity and functionality.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromo-2-methoxyphenoxy)-N’-[(1E)-1-(4-hydroxyphenyl)ethylidene]acetohydrazide typically involves multiple steps:

    Starting Materials: The synthesis begins with 4-bromo-2-methoxyphenol and 4-hydroxyacetophenone.

    Formation of Intermediate: The first step involves the reaction of 4-bromo-2-methoxyphenol with chloroacetyl chloride in the presence of a base like pyridine to form 2-(4-bromo-2-methoxyphenoxy)acetyl chloride.

    Hydrazide Formation: The acetyl chloride intermediate is then reacted with hydrazine hydrate to form 2-(4-bromo-2-methoxyphenoxy)acetohydrazide.

    Schiff Base Formation: Finally, the hydrazide is condensed with 4-hydroxyacetophenone under acidic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to ensure high purity and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The phenolic hydroxyl group can undergo oxidation to form quinones.

    Reduction: The hydrazide moiety can be reduced to form corresponding amines.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles like sodium methoxide or sodium azide.

Major Products

    Oxidation: Quinones and related derivatives.

    Reduction: Amines and hydrazines.

    Substitution: Various substituted phenoxy derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.

Biology

In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or as probes for studying biochemical pathways.

Medicine

In medicinal chemistry, this compound and its derivatives are investigated for their potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-(4-bromo-2-methoxyphenoxy)-N’-[(1E)-1-(4-hydroxyphenyl)ethylidene]acetohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazide moiety can form hydrogen bonds with active sites, while the phenoxy and methoxy groups can enhance binding affinity through hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-bromo-2-methoxyphenoxy)acetohydrazide
  • N’-(4-hydroxyphenyl)acetohydrazide
  • 2-(4-bromo-2-methoxyphenoxy)-N’-[(1E)-1-(4-methoxyphenyl)ethylidene]acetohydrazide

Uniqueness

The uniqueness of 2-(4-bromo-2-methoxyphenoxy)-N’-[(1E)-1-(4-hydroxyphenyl)ethylidene]acetohydrazide lies in its combination of functional groups, which allows for a wide range of chemical modifications and applications. Its structure provides a balance of reactivity and stability, making it a valuable compound in various fields of research.

Properties

Molecular Formula

C17H17BrN2O4

Molecular Weight

393.2 g/mol

IUPAC Name

2-(4-bromo-2-methoxyphenoxy)-N-[(E)-1-(4-hydroxyphenyl)ethylideneamino]acetamide

InChI

InChI=1S/C17H17BrN2O4/c1-11(12-3-6-14(21)7-4-12)19-20-17(22)10-24-15-8-5-13(18)9-16(15)23-2/h3-9,21H,10H2,1-2H3,(H,20,22)/b19-11+

InChI Key

XIFGBAIKQMHUEM-YBFXNURJSA-N

Isomeric SMILES

C/C(=N\NC(=O)COC1=C(C=C(C=C1)Br)OC)/C2=CC=C(C=C2)O

Canonical SMILES

CC(=NNC(=O)COC1=C(C=C(C=C1)Br)OC)C2=CC=C(C=C2)O

Origin of Product

United States

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